2,7-Dichloro-9H-xanthene-9-carboxylic acid 2,7-Dichloro-9H-xanthene-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 188027-95-4
VCID: VC7875501
InChI: InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)
SMILES: C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol

2,7-Dichloro-9H-xanthene-9-carboxylic acid

CAS No.: 188027-95-4

Cat. No.: VC7875501

Molecular Formula: C14H8Cl2O3

Molecular Weight: 295.1 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dichloro-9H-xanthene-9-carboxylic acid - 188027-95-4

Specification

CAS No. 188027-95-4
Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
IUPAC Name 2,7-dichloro-9H-xanthene-9-carboxylic acid
Standard InChI InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)
Standard InChI Key OCUBZGSJBOWQLF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O
Canonical SMILES C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,7-Dichloro-9H-xanthene-9-carboxylic acid is defined by the systematic IUPAC name 2,7-dichloro-9H-xanthene-9-carboxylic acid and the molecular formula C₁₄H₈Cl₂O₃ . The compound’s structure consists of a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by a pyran-like oxygen atom—with chlorine substituents at positions 2 and 7 and a carboxylic acid functional group at position 9 .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular Weight295.12 g/mol
CAS Number188027-95-4
Purity≥95%
XLogP3 (Partition Coefficient)3.5
Topological Polar Surface Area46.5 Ų

Spectroscopic and Stereochemical Features

The compound’s SMILES notation (C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O) and InChIKey (OCUBZGSJBOWQLF-UHFFFAOYSA-N) provide precise descriptors for its 2D structure . Computational analyses predict a planar conformation due to the aromatic xanthene system, with the carboxylic acid group introducing slight torsional strain . The absence of stereocenters (as indicated by Defined Atom Stereocenter Count = 0) simplifies its synthetic handling .

Synthetic Pathways and Industrial Production

Purification and Quality Control

Commercial samples are typically purified to ≥95% purity via recrystallization or column chromatography . Key quality metrics include HPLC analysis for chlorine content and acid titration to verify carboxylic acid integrity .

Applications in Research and Industry

Organic Synthesis

The compound’s carboxylic acid and dichloro-substituted aromatic system enable diverse reactivity:

  • Peptide Coupling: The carboxylic acid serves as a substrate for amide bond formation with amines, useful in pharmaceutical intermediates .

  • Cross-Coupling Reactions: Chlorine atoms participate in Suzuki-Miyaura or Ullmann couplings to construct biaryl systems .

Materials Science

  • Dye and Pigment Synthesis: The conjugated xanthene core contributes to light absorption properties, making it a precursor for halogenated dyes .

  • Coordination Polymers: The carboxylic acid group can act as a ligand for metal ions, facilitating the design of metal-organic frameworks (MOFs) .

Table 2: Commercial Availability and Pricing (as of April 2025)

VendorQuantityPrice (EUR)PurityStorage Conditions
CymitQuimica 1 g361.0095%2–7°C
Activate Scientific 1 g-95%2–7°C
MuseChem 500 mg244.0095%Ambient

Future Research Directions

Unexplored Synthetic Applications

  • Photodynamic Therapy Agents: Functionalization with photosensitizing groups could yield new therapeutic agents.

  • Asymmetric Catalysis: Chirality introduction via prochiral centers might enable catalytic applications.

Advanced Material Development

  • Luminescent Materials: Exploration of europium or terbium complexes for OLEDs.

  • Polymer Additives: Halogenated xanthenes as flame retardants in polymers.

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